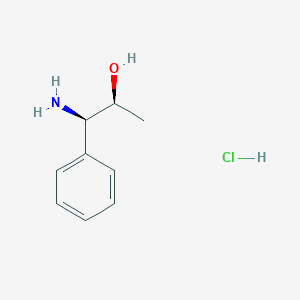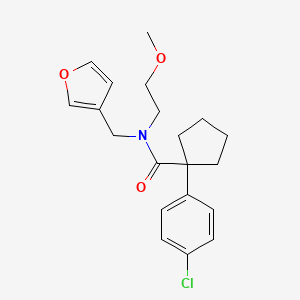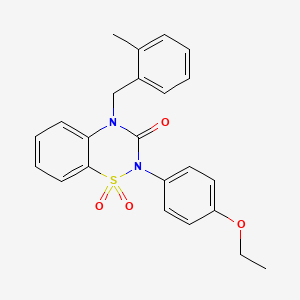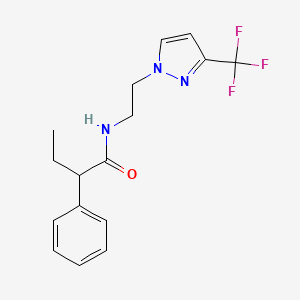
(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ephedrine hydrochloride is an alpha- and beta-adrenergic agonist and a norepinephrine-releasing agent . It is a clear, colorless solution and is freely soluble in water, soluble in ethanol, and stable in aqueous solution . The molecular weight of ephedrine hydrochloride is 201.7 g/mol .
Synthesis Analysis
Ephedrine hydrochloride is produced based on ephedrine, a substance occurring naturally in shrubs of the genus Ephedra . It has been used in the synthesis of various pharmaceuticals.Molecular Structure Analysis
The chemical name of ephedrine hydrochloride is (1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride . It is similar in molecular structure to phenylpropanolamine, methamphetamine, and epinephrine (adrenaline) .Chemical Reactions Analysis
Ephedrine hydrochloride undergoes reduction to form (+)-methamphetamine . It has been reported to exhibit neurotoxicity at high doses .Physical And Chemical Properties Analysis
Ephedrine hydrochloride is a white crystalline powder . It is soluble in water and ethanol . The chemical formula of Ephedrine hydrochloride is C10H15NO · HCl .Scientific Research Applications
Certified Reference Material
This compound is used as a certified reference material for analytical calibration in various scientific studies, ensuring accuracy and consistency in research measurements .
Neuroscience Research
Pharmacology
In pharmacology, it’s explored for its potential as a bronchodilator and sympathomimetic agent, used for conditions like mild bronchial asthma and hypotension during spinal anesthesia .
Drug Discovery
Clinical Applications
Clinically, it’s used to prevent bronchospasm during surgical procedures, treat acute hypotension, and as a nasal decongestant .
Analytical Chemistry
In analytical chemistry, it’s used in chromatographic methods for the determination of ephedrine HCL in various dosage forms .
Electrochemical Analysis
Electrochemical applications include its use in modified electrodes for the sensitive determination of ephedrine substances .
Mechanism of Action
Target of Action
The primary target of (1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride, also known as (1R,2S)-(-)-Ephedrine hydrochloride, is the sympathetic nervous system (SNS) . It acts on part of the SNS by increasing the activity of norepinephrine at the postsynaptic α and β receptors .
Mode of Action
This compound is an indirect sympathomimetic amine that works by inducing the release of norepinephrine, thereby activating adrenergic receptors . This interaction with its targets leads to a series of changes in the body, including increased heart rate, constriction of blood vessels, and expansion of air passages, allowing for greater flow of oxygen.
Pharmacokinetics
It is known that the compound has a minimal liver metabolism and an elimination half-life of 3 to 6 hours . The compound is also known to have a high bioavailability of 85% .
Safety and Hazards
properties
IUPAC Name |
(1R,2S)-1-amino-1-phenylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOJYFJDMKDXOT-KUSKTZOESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2951625.png)

![(2E)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2951628.png)

![2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2951632.png)

![N-(2-methyl-2-(thiophen-3-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2951635.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2951636.png)
![2-Benzyl-7-chloro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2951638.png)